molecular formula C9H17BrO B1383251 3-(3-Bromo-2,2-dimethylpropyl)oxolane CAS No. 1934570-63-4

3-(3-Bromo-2,2-dimethylpropyl)oxolane

Cat. No. B1383251
M. Wt: 221.13 g/mol
InChI Key: ZEKJIBYAXYSXDD-UHFFFAOYSA-N
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Description

“3-(3-Bromo-2,2-dimethylpropyl)oxolane” is a chemical compound with the molecular formula C9H17BrO . It is listed under the CAS number 1934570-63-4 .

Scientific Research Applications

Intramolecular Cyclization and Oxetane Formation

Intramolecular cyclization of 3,4-epoxy alcohols, including derivatives similar to 3-(3-Bromo-2,2-dimethylpropyl)oxolane, leads to the formation of oxetanes as main products. This reaction, facilitated by treatment with base in aqueous conditions, showcases the potential for synthesizing cyclic ethers with unique structural features (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).

Novel Synthesis Methods for Dibromo Compounds

A one-step method for converting cyclic ethers into dibromo compounds has been developed, illustrating a mild approach to synthesizing structurally diverse dibromo compounds from cyclic ethers like oxetanes. This process, known as the Appel or Corey-Fuchs reaction, highlights the versatility of cyclic ethers in organic synthesis (P. Billing & U. Brinker, 2012).

Radical Cyclization and Elimination Reactions

Research demonstrates the radical cyclization versus elimination in the reduction of unsaturated bromo acetals and bromo orthoesters. This study indicates the potential of catalytic amounts of B12 in DMF for affording oxolanes through free radical 5-exo-cyclization, which is relevant to the chemical behavior of compounds related to 3-(3-Bromo-2,2-dimethylpropyl)oxolane (CHIMIA, 1991).

Brightness Emission-Tuned Nanoparticles

The development of brightness emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks, including bromo-substituted compounds similar to 3-(3-Bromo-2,2-dimethylpropyl)oxolane, emphasizes the application in creating advanced materials. This research outlines a method for achieving stable nanoparticles with enhanced fluorescence emission, potentially applicable in bioimaging and sensor technologies (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).

Spiro[oxolane-2,2′-piperazine] Derivatives Synthesis

The synthesis and reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide, in the presence or absence of water, demonstrate the versatility of oxolane derivatives in synthesizing complex molecular architectures. This approach could have implications in medicinal chemistry and drug discovery (C. Shin, Yoshiaki Sato, S. Honda, & J. Yoshimura, 1983).

Safety And Hazards

The safety and hazards associated with “3-(3-Bromo-2,2-dimethylpropyl)oxolane” are not specified in the available resources .

properties

IUPAC Name

3-(3-bromo-2,2-dimethylpropyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-9(2,7-10)5-8-3-4-11-6-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKJIBYAXYSXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-2,2-dimethylpropyl)oxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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